(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL

Description

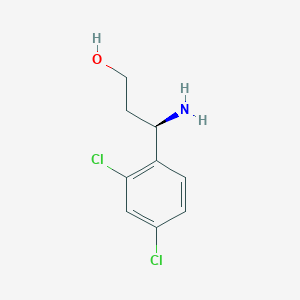

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL is a chiral amino alcohol characterized by a propan-1-ol backbone substituted with an amino group and a 2,4-dichlorophenyl ring at the third carbon. Its molecular formula is C₉H₁₁Cl₂NO, with a molecular weight of 220.10 g/mol . This compound belongs to a class of aromatic amino alcohols, which are frequently employed as intermediates in synthesizing pharmaceuticals, agrochemicals, or chiral ligands in asymmetric catalysis.

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11Cl2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

InChI Key |

BJSTYZZLZITDJR-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCO)N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and a suitable amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or dichloromethane.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL with structurally related compounds, focusing on molecular features, substituent effects, and physicochemical properties:

Notes:

- Stereochemical Impact : The (3R)-configuration in the target compound contrasts with the (1R,2R)-configuration in the 3-chloro-4-methylphenyl analog, which may influence receptor binding or enzymatic interactions .

- Substituent Positioning : The 2,4-dichloro substitution pattern creates a distinct electronic environment compared to 3,4- or 2,5-dichloro isomers. For example, the 2,4-dichloro derivative may exhibit stronger para-directing effects in electrophilic reactions .

Research Findings and Implications

Antimicrobial Potential: Chlorinated phenylpropanolamines often exhibit activity against Gram-positive bacteria due to membrane disruption via hydrophobic interactions .

Metabolic Stability : The trifluoromethyl analog’s resistance to oxidative metabolism suggests utility in CNS drug design .

Stereoselectivity : The (3R)-enantiomer’s efficacy may differ significantly from its (3S)-counterpart, underscoring the need for enantiopure synthesis .

Biological Activity

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 220.10 g/mol. Its structure features an amino group and a dichlorophenyl moiety, which are critical for its biological interactions.

Research indicates that this compound acts primarily as a positive allosteric modulator of dopamine receptors, particularly the D1 receptor subtype. This modulation enhances dopamine signaling pathways while minimizing the agonist-like effects that can lead to side effects associated with traditional agonists. This property makes it a candidate for treating various neurological disorders, including schizophrenia and Parkinson's disease.

1. Enzyme Interactions

The compound has been utilized in studies examining enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity suggests potential applications in drug development targeting specific receptors and enzymes.

2. Neuropharmacology

As a modulator of dopamine receptors, this compound has implications in neuropharmacology. It may influence neurotransmitter systems involved in mood regulation and cognitive function, making it relevant for conditions such as depression and anxiety disorders.

3. Cytotoxicity Studies

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies with minimal side effects .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.